molecular formula C17H17ClS2 B11522114 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

Cat. No.: B11522114
M. Wt: 320.9 g/mol
InChI Key: LYXCNZZKJSEEEB-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE is a heterocyclic compound that features a benzodithiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst to form the desired benzodithiepine ring system. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE is unique due to its benzodithiepine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClS2

Molecular Weight

320.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C17H17ClS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17H,9-10H2,1-2H3

InChI Key

LYXCNZZKJSEEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)Cl)C=C1C

Origin of Product

United States

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